molecular formula C14H18FN3O4S B12373319 Ptpn2/1-IN-3

Ptpn2/1-IN-3

Cat. No.: B12373319
M. Wt: 343.38 g/mol
InChI Key: CVWLNWLJBZNMAZ-UHFFFAOYSA-N
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Description

Ptpn2/1-IN-3 is a dual inhibitor targeting protein tyrosine phosphatases PTPN2 (PTPN2) and PTPN1 (PTP1B), which are critical regulators of immune signaling and metabolic pathways. PTPN2 modulates key signaling nodes, including JAK-STAT and IFN-γ pathways, making it a therapeutic target in autoimmune diseases, cancer, and diabetes . This compound was developed to enhance immune checkpoint therapy by blocking PTPN2/1-mediated dephosphorylation of STAT1/3/5, thereby amplifying IFN-γ-induced MHC-I/II and PD-L1 expression in tumor cells .

Properties

Molecular Formula

C14H18FN3O4S

Molecular Weight

343.38 g/mol

IUPAC Name

5-(3-ethyl-6-fluoro-8-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-7-yl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C14H18FN3O4S/c1-2-17-5-3-9-7-11(19)14(13(15)10(9)4-6-17)18-8-12(20)16-23(18,21)22/h7,19H,2-6,8H2,1H3,(H,16,20)

InChI Key

CVWLNWLJBZNMAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=CC(=C(C(=C2CC1)F)N3CC(=O)NS3(=O)=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ptpn2/1-IN-3 involves structure-based design and in silico modeling. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and the final inhibitor molecule . Specific details about the synthetic routes and reaction conditions are often proprietary and may not be fully disclosed in public literature.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Ptpn2/1-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been shown to sensitize resistant melanoma cells to anti-PD-1 immunotherapy, enhancing the effectiveness of immune checkpoint inhibitors .

Mechanism of Action

The mechanism of action of Ptpn2/1-IN-3 involves the inhibition of protein tyrosine phosphatase non-receptor type 2 and protein tyrosine phosphatase non-receptor type 1. By binding to the active sites of these enzymes, the compound prevents their activity, leading to enhanced signaling through pathways such as the JAK/STAT pathway . This results in increased immune cell activation, cytokine production, and tumor growth arrest .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Pharmacological Profiles

Parameter This compound ABBV-CLS-484 INS-022 Virtual Screening Compounds
PTPN2 IC₅₀ (nM) 4.1 3.2 2.8 ~50–100
PTPN1 IC₅₀ (nM) 1.2 1.8 1.5 N/A
Oral Bioavailability (%) 72 65 68 (predicted) <10
Plasma Half-Life (h) 9.5 8.2 10.1 N/A
Selectivity (vs. PTPN3) >150-fold >100-fold >200-fold Unreported

Critical Research Findings

  • Mechanistic Divergence: Unlike siRNA-mediated PTPN2 knockdown (which broadly amplifies STAT1/3/5 activation), this compound selectively enhances IFN-γ signaling without disrupting baseline STAT activity .
  • Therapeutic Synergy: In pancreatic adenocarcinoma (PAAD), this compound’s inhibition of STAT1/EGFR pathways reduces metastasis by 55% in xenograft models, surpassing ABBV-CLS-484’s 35% reduction .

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